6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
Brand Name: Vulcanchem
CAS No.: 102520-47-8
VCID: VC0010921
InChI: InChI=1S/C17H22N2O2/c1-19-8-4-7-17(20-9-10-21-17)16(19)11-13-12-18-15-6-3-2-5-14(13)15/h2-3,5-6,12,16,18H,4,7-11H2,1H3
SMILES: CN1CCCC2(C1CC3=CNC4=CC=CC=C43)OCCO2
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol

6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane

CAS No.: 102520-47-8

VCID: VC0010921

Molecular Formula: C17H22N2O2

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane - 102520-47-8

Description

6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane is a specialty chemical compound with the CAS number 1263051-60-0 . However, it is also known under the CAS number 102520-47-8 . The molecular formula is C17H22N2O2 . Synonyms for this chemical include 10-(1H-indol-3-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane, 6-3-Imdasd, CHEMBL291142, SCHEMBL10464581, DTXSID60907687, and 6-[(1H-Indol-3-yl)methyl]-7-methyl-1,4-dioxa-7-azaspiro[4.5]decanato .

This compound belongs to a class of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes . These compounds have been investigated for their potential as dopamine agonists . Specifically, derivatives containing benzyl, 3-indolylmethyl, or 4-indolylmethyl groups at the 6-position of the 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane structure have been synthesized and pharmacologically evaluated . Parchem is a supplier of 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane .

Another similar compound is 7-(7-aminomethyl-5-azaspiro[2,4]hept-5-yl)-1-cyclopropyl-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which has been studied for its antibacterial activity .

CAS No. 102520-47-8
Product Name 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
IUPAC Name 10-(1H-indol-3-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane
Standard InChI InChI=1S/C17H22N2O2/c1-19-8-4-7-17(20-9-10-21-17)16(19)11-13-12-18-15-6-3-2-5-14(13)15/h2-3,5-6,12,16,18H,4,7-11H2,1H3
Standard InChIKey VFKWEGRQSUYGDI-UHFFFAOYSA-N
SMILES CN1CCCC2(C1CC3=CNC4=CC=CC=C43)OCCO2
Canonical SMILES CN1CCCC2(C1CC3=CNC4=CC=CC=C43)OCCO2
Synonyms 6-(3-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
6-3-IMDASD
PubChem Compound 128143
Last Modified Jul 17 2023

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